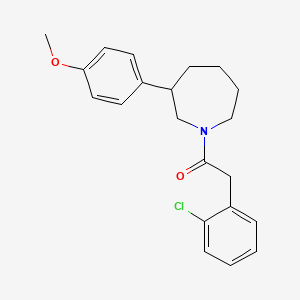
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone, also known as CMPE, is a synthetic compound that belongs to the class of aryl ketones. It has been extensively studied due to its potential use in the field of medicine.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone is not fully understood. However, it is believed to act on the GABAergic system by increasing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter GABA, which helps to reduce neuronal excitability.
Biochemical and Physiological Effects
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been shown to reduce the production of reactive oxygen species, which helps to protect cells from oxidative damage. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that it has been extensively studied and its synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. Additionally, 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been shown to have a wide range of potential therapeutic applications. However, one limitation of using 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone. One area of research could be to further investigate its mechanism of action to better understand how it produces its therapeutic effects. Additionally, more studies could be conducted to investigate its potential use in the treatment of depression and anxiety disorders. Further research could also be conducted to investigate the potential use of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone in the treatment of other diseases, such as epilepsy and chronic pain. Finally, more studies could be conducted to investigate the safety and toxicity of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Métodos De Síntesis
The synthesis of 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone involves the reaction of 2-chloroacetophenone with 4-methoxyphenylazepane in the presence of a base. The resulting product is then purified using column chromatography. This synthesis method has been optimized to produce high yields of pure 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has been studied for its potential use in the treatment of various diseases. It has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone has also been studied for its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(4-methoxyphenyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO2/c1-25-19-11-9-16(10-12-19)18-7-4-5-13-23(15-18)21(24)14-17-6-2-3-8-20(17)22/h2-3,6,8-12,18H,4-5,7,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRYZLSKWNZLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(4-methoxyphenyl)azepan-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

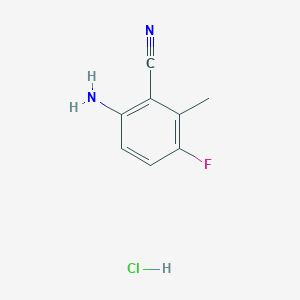
![Methyl 2-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]-4,5-dimethoxybenzoate](/img/structure/B2972814.png)
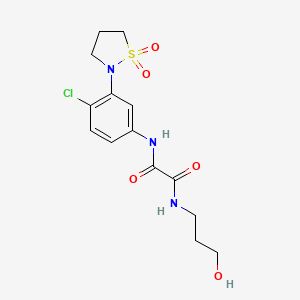

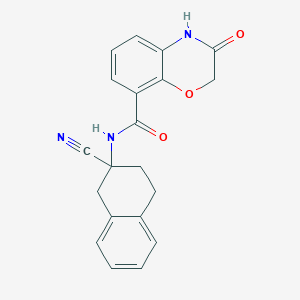
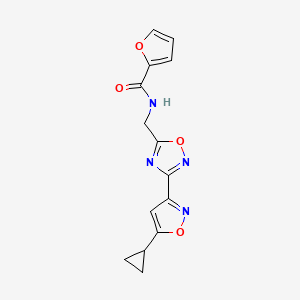
![N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide](/img/structure/B2972821.png)
![Benzo[d][1,3]dioxol-5-yl(3-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)methanone](/img/structure/B2972823.png)
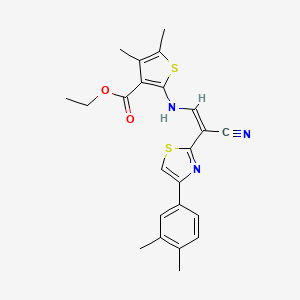
![6-(4-chlorophenyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2972825.png)

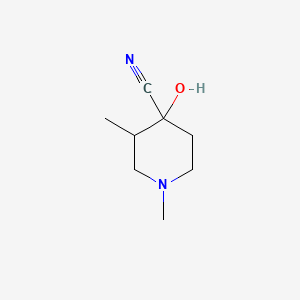
![5-Azaspiro[2.4]heptan-2-yl(1,4-oxazepan-4-yl)methanone](/img/structure/B2972830.png)
